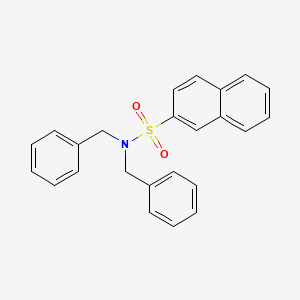

N,N-dibenzylnaphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H21NO2S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N,N-dibenzylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C24H21NO2S/c26-28(27,24-16-15-22-13-7-8-14-23(22)17-24)25(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17H,18-19H2 |

InChI Key |

RFOUYRABVUYDKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzylnaphthalene 2 Sulfonamide and Analogs

Conventional Synthetic Routes to Sulfonamides

The traditional synthesis of sulfonamides has long relied on a few key transformations that are dependable and have been refined over decades. These methods typically involve the formation of a sulfonyl chloride intermediate, which is then reacted with an amine.

Amination of Sulfonyl Chlorides

The most prevalent and straightforward method for the synthesis of N,N-dibenzylnaphthalene-2-sulfonamide is the reaction between naphthalene-2-sulfonyl chloride and dibenzylamine (B1670424). This is a classic nucleophilic substitution reaction at the sulfonyl group.

The synthesis begins with the preparation of naphthalene-2-sulfonyl chloride. This can be achieved by the chlorosulfonation of naphthalene (B1677914) or, more commonly, by treating sodium naphthalene-2-sulfonate (B94788) with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting naphthalene-2-sulfonyl chloride is a stable and crystalline solid, making it a convenient precursor. nih.govtue.nl

The subsequent amination is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270) or triethylamine, and the reaction is often performed in an aprotic solvent such as dichloromethane (B109758) or diethyl ether. researchgate.netresearchgate.net The secondary amine, dibenzylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

A generalized reaction scheme is presented below:

Step 1: Preparation of Naphthalene-2-sulfonyl chloride Starting Material: Sodium 2-naphthalenesulfonate Reagent: Phosphorus pentachloride (PCl₅) Conditions: Neat, gentle heating Product: Naphthalene-2-sulfonyl chloride nih.gov

Step 2: Amination Reactants: Naphthalene-2-sulfonyl chloride, Dibenzylamine Base: Pyridine or Triethylamine Solvent: Dichloromethane Product: this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |

| Naphthalene-2-sulfonyl chloride | Dibenzylamine | Pyridine | Dichloromethane | 0 °C to room temperature | This compound |

| Naphthalene-2-sulfonyl chloride | Dibenzylamine | Triethylamine | Diethyl ether | Room temperature | This compound |

Oxidative Conversion of Thiols to Sulfonyl Chlorides followed by Amine Reaction

An alternative conventional route involves the in-situ generation of the sulfonyl chloride from a corresponding thiol, followed by amination in a one-pot procedure. For the synthesis of this compound, this would commence with naphthalene-2-thiol.

The oxidation of the thiol to the sulfonyl chloride is a critical step and can be achieved using various oxidizing systems. A common method involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source like tetrabutylammonium (B224687) chloride in an aqueous medium. organic-chemistry.org Other oxidants such as a combination of hydrogen peroxide and thionyl chloride have also been reported to be highly effective for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org

Once the sulfonyl chloride is formed in situ, dibenzylamine and a base are added to the reaction mixture to afford the final sulfonamide product. This one-pot approach is advantageous as it avoids the isolation of the often unstable sulfonyl chloride intermediate. nih.gov

| Starting Material | Oxidizing System | Amine | Key Features |

| Naphthalene-2-thiol | N-Chlorosuccinimide/Tetrabutylammonium chloride/H₂O | Dibenzylamine | One-pot procedure, avoids isolation of sulfonyl chloride. organic-chemistry.org |

| Naphthalene-2-thiol | H₂O₂/SOCl₂ | Dibenzylamine | Rapid reaction times, excellent yields. organic-chemistry.org |

Synthesis from Sulfonic Acids or Their Sodium Salts

This method is closely related to the amination of sulfonyl chlorides, with the initial step being the conversion of a sulfonic acid or its salt to the sulfonyl chloride. Sodium naphthalene-2-sulfonate is a readily available starting material.

The conversion to naphthalene-2-sulfonyl chloride can be accomplished using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in a suitable solvent like chloroform (B151607). organic-chemistry.org For instance, reacting sodium 2-naphthalenesulfonate with phosphorus oxychloride in chloroform at elevated temperatures can produce the desired sulfonyl chloride in high yield. organic-chemistry.org Microwave-assisted preparations from sulfonic acids have also been developed, offering a high-yielding route to the intermediate sulfonyl chloride. researchgate.net

Following the formation of the sulfonyl chloride, the reaction proceeds as described in section 2.1.1, with the addition of dibenzylamine and a base to yield this compound.

| Starting Material | Reagent for Sulfonyl Chloride Formation | Amine | Noteworthy Aspects |

| Sodium naphthalene-2-sulfonate | Phosphorus oxychloride (POCl₃) | Dibenzylamine | High yield of sulfonyl chloride. organic-chemistry.org |

| Naphthalene-2-sulfonic acid | 2,4,6-trichloro- organic-chemistry.orgox.ac.uknih.gov-triazine | Dibenzylamine | Microwave-assisted, rapid synthesis. researchgate.net |

Advanced and Green Synthesis Approaches

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly methods for sulfonamide synthesis. These advanced approaches often involve multi-component reactions and the use of metal catalysts.

One-Pot Multi-Component Reactions for Sulfonamide Synthesis

One-pot multi-component reactions offer a streamlined approach to complex molecules by combining several reaction steps without the isolation of intermediates. For the synthesis of this compound, a plausible one-pot strategy could involve the coupling of an aryl halide, a sulfur dioxide source, and an amine.

A notable example is the palladium-catalyzed three-component coupling of an aryl iodide, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. organic-chemistry.orgox.ac.uk In the context of the target molecule, this would involve 2-iodonaphthalene, DABSO, and dibenzylamine. The reaction typically proceeds by forming an ammonium (B1175870) sulfinate intermediate, which is then oxidized in situ to the sulfonamide. organic-chemistry.org

Another innovative one-pot method involves the copper-catalyzed reaction of aryl carboxylic acids, a sulfur dioxide source, and an amine. This decarboxylative halosulfonylation provides a direct route to sulfonamides from readily available starting materials. acs.orgnih.gov

| Aryl Source | Sulfur Dioxide Source | Amine | Catalyst System | Key Advantages |

| 2-Iodonaphthalene | DABSO | Dibenzylamine | Palladium(0) catalyst | Avoids use of sulfonyl chlorides, broad substrate scope. organic-chemistry.orgox.ac.uk |

| Naphthalene-2-carboxylic acid | SO₂ | Dibenzylamine | Copper catalyst | Utilizes readily available carboxylic acids, mild conditions. acs.orgnih.gov |

Metal-Catalyzed S-N Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and similar strategies have been applied to the synthesis of sulfonamides through sulfur-nitrogen bond formation.

Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used for the synthesis of sulfonamides from arylboronic acids. The palladium-catalyzed reaction of an arylboronic acid with a sulfur dioxide surrogate and an amine provides a convergent route to sulfonamides. nih.gov For the target molecule, naphthalene-2-boronic acid would be a suitable starting material.

Copper-Catalyzed Reactions: Copper-catalyzed S-N coupling reactions, often referred to as Ullmann-type couplings, are also a powerful tool. These reactions can couple sulfonamides with aryl halides. nih.gov While this is more commonly used for N-arylation of primary or secondary sulfonamides, related methodologies have been developed for the direct, three-component synthesis of sulfonamides from aryl boronic acids, a sulfur dioxide source, and amines, under copper catalysis. acs.org This approach is attractive due to the lower cost and toxicity of copper compared to palladium.

| Aryl Source | Amine | Sulfur Source | Catalyst | Reaction Type |

| Naphthalene-2-boronic acid | Dibenzylamine | SO₂ (from DABSO) | Palladium catalyst | Cross-coupling |

| Naphthalene-2-boronic acid | Dibenzylamine | SO₂ (from DABSO) | Copper catalyst | Three-component synthesis acs.org |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. organic-chemistry.orgscribd.com The application of microwave irradiation in the synthesis of sulfonamides has been shown to be highly effective. organic-chemistry.orgscribd.comacs.org

One general and efficient microwave-assisted method for the synthesis of sulfonamides proceeds directly from sulfonic acids or their sodium salts. organic-chemistry.org This approach avoids the often problematic isolation of sulfonyl chlorides. organic-chemistry.org The methodology typically involves two microwave-mediated steps. In the first step, the sulfonic acid is activated. For instance, 2,4,6-trichloro- organic-chemistry.orgacs.orgnih.gov-triazine (TCT) can be used as an activating agent in the presence of a base like triethylamine. organic-chemistry.org This is followed by the addition of the desired amine and a subsequent, brief period of microwave irradiation. organic-chemistry.org This method has demonstrated broad applicability with a variety of sulfonic acids and amines. organic-chemistry.org

Another microwave-assisted procedure involves the reaction of sodium sulfinates with amines in the presence of a copper catalyst, such as CuBr2, in an aqueous acetonitrile (B52724) solution. tandfonline.com This method is notable for its omission of oxidants, ligands, and bases, simplifying the reaction setup and workup. tandfonline.com The use of water as a solvent component aligns with the principles of green chemistry. tandfonline.com

The advantages of microwave-assisted synthesis in the context of preparing this compound and its analogs are summarized in the table below.

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Significantly reduced (minutes vs. hours) organic-chemistry.org | Typically longer |

| Yields | Often higher organic-chemistry.orgscribd.com | Can be variable |

| Purity | Generally high, with fewer byproducts | May require more extensive purification |

| Conditions | Mild reaction conditions organic-chemistry.org | Can require harsh conditions |

| Scalability | Can be scalable for larger preparations organic-chemistry.org | Established scalability |

This table provides a comparative overview of microwave-assisted versus conventional heating methods for sulfonamide synthesis.

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general procedures described can be readily adapted for this target molecule. The use of naphthalene-2-sulfonic acid or its corresponding sodium salt and dibenzylamine as starting materials under the appropriate microwave conditions would be a logical approach.

Utilizing Novel Reagents for Primary Sulfonamide Formation

To address these challenges, novel reagents have been developed for the direct synthesis of primary sulfonamides from organometallic precursors. One such reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO). nih.govorganic-chemistry.orgacs.org This reagent reacts with a wide range of Grignard and organolithium reagents to afford primary sulfonamides in good to excellent yields. acs.org This method is particularly valuable for substrates that are sensitive to the oxidative conditions often required in other synthetic routes.

The general reaction scheme for the synthesis of a primary sulfonamide using tBuONSO is as follows:

Ar-M + tBuONSO → Ar-SO2NH2

Where Ar-M represents an aryl Grignard or organolithium reagent.

For the synthesis of the naphthalene-2-sulfonamide (B74022) core, this would involve the preparation of a 2-naphthyl Grignard or organolithium reagent, followed by its reaction with tBuONSO. This approach offers a direct and efficient route to the primary sulfonamide precursor of this compound.

Another modern approach for the construction of sulfonamides involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com This stable, solid reagent can be used in palladium-catalyzed couplings with aryl iodides to generate aryl ammonium sulfinates, which can then be converted to a variety of sulfonamides in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org

The key advantages of these novel reagents are highlighted in the following table:

| Reagent | Precursor | Key Advantages |

| tBuONSO | Organometallic reagents (Grignard, organolithium) acs.org | Wide substrate scope, applicable to sensitive substrates, avoids sulfonyl chlorides. |

| DABSO | Aryl halides organic-chemistry.org | Stable and safe sulfur dioxide surrogate, allows for one-pot synthesis. thieme-connect.com |

This interactive table summarizes the benefits of novel reagents in primary sulfonamide synthesis.

N-Functionalization Strategies for this compound Scaffolds

Once the primary naphthalene-2-sulfonamide is obtained, the next crucial step is the introduction of the benzyl (B1604629) groups onto the nitrogen atom. This section discusses modern techniques for the selective N-alkylation of sulfonamides.

Selective N-Alkylation Techniques

Achieving selective mono- or di-N-alkylation of primary sulfonamides can be challenging due to competing over-alkylation. However, several effective methods have been developed to control this selectivity.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an environmentally friendly approach for N-alkylation, utilizing alcohols as the alkylating agents, with water being the only byproduct. acs.orgionike.com This process typically involves a transition metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide. The resulting imine is then reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol.

Manganese-based catalysts, such as a well-defined Mn(I) PNP pincer complex, have been shown to be highly efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.org Iron-based catalyst systems, such as FeCl2/K2CO3, have also been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

The general scheme for the borrowing hydrogen N-alkylation is as follows:

Ar-SO2NH2 + R-CH2OH --[Catalyst]--> Ar-SO2NH-CH2-R + H2O

For the synthesis of this compound, a two-fold N-alkylation of naphthalene-2-sulfonamide with benzyl alcohol would be required.

The following table provides a summary of catalyst systems used for N-alkylation of sulfonamides via the borrowing hydrogen approach:

| Catalyst System | Alkylating Agent | Substrate Scope |

| Mn(I) PNP pincer complex acs.org | Benzylic and primary aliphatic alcohols | Broad range of aryl and alkyl sulfonamides. acs.org |

| FeCl2/K2CO3 ionike.com | Benzylic alcohols | Sulfonamides. ionike.com |

| [Ru(p-cymene)Cl2]2 with bidentate phosphines organic-chemistry.org | Alcohols | Primary amines and sulfonamides. organic-chemistry.org |

This interactive table outlines different catalytic systems for the N-alkylation of sulfonamides.

Directed C-H Activation and Functionalization in Sulfonamide Synthesis

The sulfonamide group can serve as a directing group in C-H activation reactions, enabling the regioselective functionalization of otherwise unreactive C-H bonds on the aromatic rings of the sulfonamide scaffold. nih.govresearchgate.netacs.org This powerful strategy allows for the late-stage modification of complex molecules, providing rapid access to a library of analogs for structure-activity relationship studies. acs.org

The sulfonamide moiety can direct the metal catalyst to a specific C-H bond, typically at the ortho position of an aryl ring. acs.org A variety of transformations, including olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation, have been achieved using this approach. acs.org

In the context of this compound, the sulfonamide group could potentially direct C-H functionalization at the C1 or C3 position of the naphthalene ring. Furthermore, if the sulfonamide contains N-heterocyclic groups, the site-selectivity of C-H activation can be switched between the ortho-position relative to the sulfonamide and the N-heterocycle by changing the reaction solvent and additives. rsc.org

The mechanism of rhodium-catalyzed C-H activation directed by a sulfonamide group typically involves the formation of a rhodacyclic intermediate, which then undergoes further reaction with a coupling partner. nih.gov

The ability to perform directed C-H functionalization on the this compound scaffold would open up avenues for creating a diverse range of analogs with modified properties. For example, introducing substituents on the naphthalene or benzyl rings could modulate the biological activity of the parent compound.

The following table lists some of the C-H functionalization reactions that can be directed by a sulfonamide group:

| Transformation | Catalyst System (Example) | Potential Application for Analogs |

| Olefination acs.org | [RhCpCl2]2 | Introduction of alkenyl groups |

| Arylation acs.org | [RhCpCl2]2 | Synthesis of biaryl structures |

| Alkylation acs.org | [RhCp*Cl2]2 | Introduction of alkyl chains |

| Halogenation acs.org | Pd(OAc)2 | Preparation of halogenated derivatives |

| Carboxylation acs.org | Pd(OAc)2 | Introduction of carboxylic acid groups |

This interactive table showcases the versatility of sulfonamide-directed C-H activation for the synthesis of analogs.

Molecular Structure and Advanced Characterization in N,n Dibenzylnaphthalene 2 Sulfonamide Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the identity and purity of synthesized sulfonamides. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a representative analog, N,N-dibenzylbenzenesulfonamide, the benzylic protons typically appear as a singlet or a multiplet in the range of 4.2-4.5 ppm. The aromatic protons of the benzyl (B1604629) groups and the benzenesulfonyl group will resonate in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern and the electronic environment.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For N,N-dibenzylbenzenesulfonamide, the benzylic carbons are expected to show a signal around 50-55 ppm. The aromatic carbons of the benzyl and benzenesulfonyl moieties will exhibit a series of signals in the characteristic aromatic region of 125-140 ppm. The carbon atom directly attached to the sulfur atom of the sulfonamide group will have a distinct chemical shift influenced by the electronegative sulfur and oxygen atoms.

Interactive Data Table: Representative NMR Data for N,N-disubstituted Sulfonamides

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| N-Phenylnaphthalene-2-sulfonamide | CDCl₃ | 8.41 (s, 1H), 7.87-7.79 (m, 4H), 7.62-7.52 (m, 2H), 7.50 (s, 1H), 7.21-7.12 (m, 4H), 7.05 (t, J = 7.2 Hz, 1H) | 136.4, 135.9, 134.9, 132.0, 129.5, 129.4, 129.3, 129.0, 127.9, 127.6, 125.4, 122.3, 121.6 |

| N,4-dimethyl-N-phenylbenzenesulfonamide | CDCl₃ | 7.43 (d, J = 8.2 Hz, 2H), 7.32–7.20 (m, 5H), 7.10 (m, 2H), 3.16 (s, 3H), 2.41 (s, 3H) | 143.5, 141.7, 133.6, 129.3, 128.8, 127.9, 127.2, 126.6, 38.1, 21.5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For N,N-dibenzylnaphthalene-2-sulfonamide, the most characteristic absorptions are associated with the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-N stretching vibration of the dibenzylamino group would likely appear in the 1300-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. specac.com

Interactive Data Table: Characteristic IR Absorption Bands for Sulfonamides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1330 - 1370 |

| Symmetric SO₂ Stretch | 1140 - 1180 |

| C-N Stretch | 1200 - 1300 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond. nih.gov For this compound, characteristic fragment ions would be expected from the loss of a benzyl group ([M-C₇H₇]⁺), the loss of the entire dibenzylamino group, and the formation of the naphthalenesulfonyl cation. Analysis of these fragment ions provides valuable confirmation of the compound's structure. For instance, in the analysis of N-alkylbenzenesulfonamides, the loss of a neutral iminosulfane dioxide molecule has been observed. nih.gov

Interactive Data Table: Expected Fragmentation in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - C₇H₇]⁺ | Loss of a benzyl radical |

| [C₁₀H₇SO₂]⁺ | Naphthalenesulfonyl cation |

| [C₁₄H₁₄N]⁺ | Dibenzylaminyl cation |

Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity and functional groups, solid-state analysis techniques like X-ray crystallography offer a definitive, three-dimensional view of the molecule's structure in the crystalline state.

X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystal. wikipedia.org By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high accuracy.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would provide unambiguous information about the conformation of the dibenzylamino group relative to the naphthalene-2-sulfonyl moiety. The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The analysis would also detail the planarity of the naphthalene (B1677914) ring system and the phenyl rings of the benzyl groups.

The way molecules pack together in a crystal is determined by a variety of intermolecular forces. In the case of this compound, which lacks the traditional N-H donor for strong hydrogen bonding, other weaker intermolecular interactions are expected to play a significant role in the crystal packing. These can include C-H···O interactions, where a hydrogen atom from a benzyl or naphthalene group interacts with an oxygen atom of the sulfonamide group of a neighboring molecule.

Furthermore, π-π stacking interactions between the aromatic rings (naphthalene and phenyl) are likely to be a dominant feature in the crystal structure. These interactions, where the electron-rich π systems of the aromatic rings align, contribute significantly to the stability of the crystal lattice. The specific arrangement of these stacking interactions, such as parallel-displaced or T-shaped, would be revealed by the crystallographic analysis. The study of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

Computational and Theoretical Studies of N,n Dibenzylnaphthalene 2 Sulfonamide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional structure, electron distribution, and energetic landscape of N,N-dibenzylnaphthalene-2-sulfonamide.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides clues about its potential reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Parameters

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. From the HOMO and LUMO energies, other electronic parameters such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity.

Table 1: Hypothetical Electronic Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Note: The values in this table are illustrative and not based on published experimental or computational data for this compound.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties of this compound. Theoretical vibrational frequencies can be computed and correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states, providing theoretical absorption maxima (λmax) that can be compared with experimental data. These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding mode and affinity.

The process generates a variety of possible binding poses and scores them based on a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This information is crucial in rational drug design for understanding the mechanism of action and for optimizing the ligand's structure to improve its binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or bound to a protein, would involve calculating the forces between atoms and using these forces to simulate their movements.

These simulations can reveal the flexibility of the molecule and the stability of its different conformations. When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex over a period of nanoseconds or longer, researchers can observe how the ligand and protein adjust to each other and whether the key binding interactions are maintained. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking.

Table 2: Table of Compounds Mentioned

| Compound Name |

|---|

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification and Interaction Tendencies

Computational analysis of this compound using Molecular Electrostatic Potential (MEP) mapping provides significant insights into the molecule's reactive behavior and intermolecular interaction tendencies. The MEP map is a crucial tool in computational chemistry that visualizes the electrostatic potential on the electron density surface of a molecule, allowing for the identification of electrophilic and nucleophilic sites.

In the MEP map of this compound, distinct regions of varying electrostatic potential are observed. The color-coding of the MEP map typically represents the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow areas represent intermediate electrostatic potentials.

For this compound, the most electronegative regions, depicted in red, are concentrated around the oxygen atoms of the sulfonyl group (SO₂). This high electron density makes these oxygen atoms susceptible to electrophilic attack and prime sites for forming hydrogen bonds with electropositive hydrogen atoms of other molecules.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hot Spots for this compound

| Molecular Region | Predicted Electrostatic Potential | Color Representation | Implied Reactivity |

|---|---|---|---|

| Sulfonyl Oxygen Atoms | Highly Negative | Red | Nucleophilic / Hydrogen Bond Acceptor |

| Benzyl (B1604629) Methylene (B1212753) Hydrogens | Moderately Positive | Blue | Electrophilic |

| Naphthalene (B1677914) Ring Hydrogens | Slightly Positive | Light Blue | Weakly Electrophilic |

This detailed mapping of the electrostatic potential allows for a predictive understanding of the molecule's chemical behavior, guiding further studies into its biological activity and potential interactions with therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel derivatives and in understanding the structural features essential for their biological function.

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, models for analogous naphthalene sulfonamide derivatives have been developed. For instance, a QSAR study on a series of caffeoyl naphthalene sulfonamide derivatives as HIV-1 integrase inhibitors has provided a valuable framework. researchgate.net

A typical QSAR model is represented by a linear or non-linear equation that relates biological activity (often expressed as the logarithm of the inverse of the concentration required for a certain effect, e.g., log(1/IC₅₀)) to various physicochemical descriptors.

For a hypothetical series of this compound derivatives, a QSAR model could be developed using multiple linear regression (MLR). The general form of such a model would be:

log(1/C) = β₀ + β₁X₁ + β₂X₂ + ... + βₙXₙ

Where:

log(1/C) represents the biological activity.

β₀, β₁, β₂, ... βₙ are the regression coefficients.

X₁, X₂, ... Xₙ are the molecular descriptors.

The selection of descriptors is a critical step and is based on their relevance to the biological activity being studied. These descriptors can be categorized as electronic, steric, and hydrophobic. The statistical quality of the developed QSAR model is assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). A robust QSAR model will have high r² and q² values, indicating good predictive ability. researchgate.net

Table 2: Example of a Hypothetical QSAR Model for this compound Derivatives

| Dependent Variable | Model Equation | r² | q² | F-value |

|---|

Note: This is a representative model for illustrative purposes.

The biological potency of this compound derivatives is intricately linked to a combination of electronic, steric, and hydrophobic properties of the substituents on the core structure. QSAR studies on similar sulfonamide-containing compounds have consistently highlighted the importance of these parameters. ekb.eg

Electronic Parameters: These descriptors, such as the Hammett constant (σ), quantify the electron-donating or electron-withdrawing nature of a substituent. The electronic properties influence the ionization of the molecule and its ability to form hydrogen bonds or engage in electrostatic interactions with a biological target. For sulfonamides, the electronic nature of substituents can affect the acidity of the sulfonamide N-H group, which is often crucial for binding to metalloenzymes. nih.gov

Steric Parameters: Steric factors, described by parameters like Molar Refractivity (MR) or Taft's steric parameter (Es), relate to the size and shape of the substituents. These parameters are critical as they determine the conformational fit of the molecule within a receptor's binding pocket. Bulky substituents may cause steric hindrance, negatively impacting binding and thus reducing biological activity.

Hydrophobic Parameters: Hydrophobicity, commonly quantified by the partition coefficient (logP) or the hydrophobic substituent constant (π), is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, and ability to cross cell membranes. nih.gov For this compound derivatives, optimizing hydrophobicity is essential for achieving a balance between solubility and membrane permeability.

Table 3: Key Physicochemical Parameters and Their Influence on the Biological Potency of Sulfonamide Derivatives

| Parameter Type | Descriptor Example | Influence on Biological Potency |

|---|---|---|

| Electronic | Hammett constant (σ) | Affects ionization, hydrogen bonding capacity, and electrostatic interactions with the target. |

| Steric | Molar Refractivity (MR) | Determines the fit of the molecule in the binding site; can cause steric hindrance. |

| Hydrophobic | Partition Coefficient (logP) | Influences membrane permeability, solubility, and binding to hydrophobic pockets of receptors. |

By systematically varying these parameters and analyzing the resulting changes in biological activity, QSAR models can provide a quantitative understanding of the structure-activity relationship, thereby guiding the rational design of more potent this compound derivatives.

Structure Activity Relationship Sar of N,n Dibenzylnaphthalene 2 Sulfonamide and Its Analogs

Importance of the Sulfonamide Moiety for Biological Activity

The sulfonamide group is a cornerstone of medicinal chemistry, integral to the biological activity of a wide array of therapeutic agents. ajchem-b.comopenaccesspub.orgresearchgate.netijpsonline.com This functional group is a key structural feature in drugs with antibacterial, anti-inflammatory, diuretic, and anticancer properties. ajchem-b.comijpsonline.com Its significance lies in its ability to mimic the transition state of certain enzymatic reactions and to form crucial hydrogen bonds with biological targets. nih.gov The geometry of the sulfonamide group, specifically its tetrahedral nature, is thought to contribute to its inhibitory capacity against various enzymes. nih.gov

Influence of N-Substituents on Biological Potency and Selectivity

Impact of Aromatic and Heterocyclic Substituents on Activity Profiles

The introduction of various aromatic and heterocyclic substituents on the sulfonamide nitrogen has been a common strategy to modulate the activity of sulfonamide-based compounds. Studies on related naphthalenesulfonamides have shown that the nature of these substituents is critical. For instance, in a series of 1,4-bis(arylsulfonamido)naphthalene derivatives, the potencies of compounds containing naphthalene (B1677914) and biphenyl (B1667301) moieties were found to be significant. nih.gov The presence of aromatic rings can lead to favorable π-π stacking or hydrophobic interactions within the target protein.

The substitution pattern on these aromatic rings is also crucial. Electron-donating groups on terminal phenyl groups have been found to result in more potent inhibitors in some series of naphthalenesulfonamides. nih.gov The flexibility and length of the linker connecting the substituent to the nitrogen can also impact activity. For example, in one study, a benzylic analog with a longer linker exhibited improved inhibitory activity compared to one with a shorter linker. nih.gov

Interactive Table: Effect of N-Substituents on Biological Activity of Naphthalenesulfonamide Analogs

| Compound ID | N-Substituent | Core Scaffold | Biological Activity (IC50) |

|---|---|---|---|

| 7a | Phenyl | Benzene | 3.47 µM |

| 7k | Naphthalene | Benzene | 0.38 - 0.44 µM |

| 7l | Biphenyl | Benzene | 0.38 - 0.44 µM |

| 7m | 2-substituted Naphthalene | Benzene | 0.89 µM |

This table is a representation of data from a study on 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids to illustrate the impact of different N-substituents. nih.gov

Naphthalene Scaffold Modifications and Their Structure-Activity Implications

Introducing polar groups onto the naphthalene scaffold can enhance water solubility, a desirable property for drug candidates. researchgate.net Conversely, adding other substituents can modulate the electronic properties and steric profile of the scaffold. For instance, the addition of a methoxy (B1213986) or fluorobenzyloxy group at certain positions on a related phenyl ring system led to a dramatic decrease in potency, whereas an O-linked naphthalene analog showed a remarkable improvement in inhibitory activity. nih.gov While naphthalenes are a common scaffold in many approved drugs, they have also been identified as a potential mutagenic scaffold in some contexts, which can be a concern in drug development. nih.gov

Bioisosteric Replacements in N,N-dibenzylnaphthalene-2-sulfonamide Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comu-tokyo.ac.jpctppc.org In the design of this compound analogs, several bioisosteric replacements could be considered.

The sulfonamide group itself can be considered a bioisostere of an amide or a carboxyl group in certain contexts. nih.govresearchgate.net It offers a different geometric and electronic profile while maintaining the ability to participate in hydrogen bonding. For the naphthalene scaffold, replacement with other bicyclic aromatic or heteroaromatic systems, such as quinoline (B57606) or isoquinoline, could be explored. nih.gov Such a replacement might alter the compound's metabolic stability and mutagenic profile while potentially retaining or improving biological activity. nih.gov

For the N-dibenzyl group, one could envision replacing the benzyl (B1604629) groups with other aromatic or heterocyclic rings to explore different steric and electronic interactions. Furthermore, the methylene (B1212753) (-CH2-) linkers could be replaced with other divalent groups like -NH-, -O-, or -S- to alter the flexibility and polarity of the N-substituents. u-tokyo.ac.jp

Physicochemical Parameters Correlating with SAR (e.g., pKa, Lipophilicity)

The biological activity of sulfonamide derivatives is often correlated with their physicochemical properties, primarily their acidity (pKa) and lipophilicity (logP). nih.govfrontiersin.orgfrontiersin.orgmlsu.ac.in

Lipophilicity (logP): Lipophilicity is a measure of a compound's ability to partition between a non-polar and a polar phase and is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. frontiersin.orgfrontiersin.org The large naphthalene and dibenzyl groups in this compound confer a high degree of lipophilicity. This can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, a balance between lipophilicity and hydrophilicity is often necessary for optimal biological activity. Quantitative structure-activity relationship (QSAR) studies frequently use logP as a key descriptor to model and predict the biological activity of a series of compounds. frontiersin.orgfrontiersin.org

Interactive Table: Physicochemical Properties and their Importance in SAR

| Physicochemical Parameter | Importance in SAR |

|---|---|

| pKa | Influences ionization state, solubility, and target interaction. nih.gov |

| Lipophilicity (logP) | Affects membrane permeability, solubility, and binding to hydrophobic pockets. frontiersin.orgfrontiersin.org |

| Molecular Weight | A key parameter in Lipinski's "Rule of Five" for drug-likeness. nih.gov |

| Polar Surface Area (PSA) | Correlates with membrane permeability. researchgate.net |

Medicinal Chemistry and Rational Drug Design Strategies for N,n Dibenzylnaphthalene 2 Sulfonamide

Sulfonamide Scaffolds as Versatile Pharmacophores in Modern Drug Discovery

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents. researchgate.netresearchgate.net Since the discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, in the 1930s, this functional group has been integral to the development of countless drugs. citedrive.comnih.govresearchgate.netwikipedia.org The longevity and success of sulfonamides in drug discovery can be attributed to several key features, including their chemical stability, favorable solubility, and capacity for forming multiple hydrogen bonds, which facilitates strong interactions with biological targets like metal ions and amino acid residues. tandfonline.com

Sulfonamides are not limited to their original role as antibacterial agents. wikipedia.org Their structural framework has proven to be exceptionally versatile, leading to the development of drugs with a wide spectrum of biological activities. citedrive.comresearchgate.netresearchgate.netajchem-b.com This includes treatments for a multitude of conditions such as viral and fungal infections, cancer, inflammation, diabetes, glaucoma, obesity, cardiovascular disorders, and epilepsy. citedrive.comnih.govresearchgate.netnih.govresearchgate.net The sulfonamide moiety is a key component in various drug classes, including diuretics, anticonvulsants, anti-inflammatory COX-2 inhibitors, and protease inhibitors. wikipedia.orgopenaccesspub.orgacs.org This remarkable diversity stems from the sulfonamide group's ability to act as a versatile pharmacophore, whose biological activity can be finely tuned through synthetic modifications to its core structure. openaccesspub.orgtandfonline.com The continued approval of new sulfonamide-containing drugs by regulatory bodies like the FDA underscores the scaffold's enduring importance in addressing contemporary medical challenges. citedrive.comnih.govresearchgate.net

The following table provides a summary of the diverse therapeutic applications of sulfonamide-based drugs, illustrating the versatility of this chemical scaffold.

| Therapeutic Area | Examples of Drug Classes/Mechanisms |

| Infectious Diseases | Antibacterials (e.g., Sulfamethoxazole), Antivirals (HIV Protease Inhibitors), Antifungals, Antimalarials. researchgate.netopenaccesspub.orgnih.govnih.gov |

| Oncology | Carbonic Anhydrase Inhibitors, Kinase Inhibitors (e.g., Pazopanib, Vemurafenib), Histone Deacetylase Inhibitors. researchgate.netnih.gov |

| Inflammatory Diseases | COX-2 Inhibitors (e.g., Celecoxib), Treatment for Inflammatory Bowel Disease (e.g., Sulfasalazine). wikipedia.orgacs.org |

| Cardiovascular & Renal | Diuretics (Thiazides, Loop Diuretics), Antihypertensives. wikipedia.orgsemanticscholar.org |

| Metabolic Disorders | Antidiabetics (Sulfonylureas). wikipedia.orgopenaccesspub.org |

| Neurological Disorders | Anticonvulsants (e.g., Sultiame, Zonisamide), Anti-migraine agents (e.g., Sumatriptan). wikipedia.orgopenaccesspub.orgacs.org |

| Ophthalmology | Anti-glaucoma agents (Carbonic Anhydrase Inhibitors). researchgate.netnih.gov |

Rational Design Principles for Novel N,N-dibenzylnaphthalene-2-sulfonamide Derivatives

Rational drug design involves the targeted creation of new medicines based on a deep understanding of biological targets and ligand interactions. For a specific molecule like this compound, these principles can be applied to systematically develop novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The two primary branches of this approach are ligand-based and structure-based drug design. semanticscholar.orgnih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. nih.gov This strategy relies on the principle that molecules with similar structures and properties often exhibit similar biological activities.

Pharmacophore modeling is a key technique in LBDD. dovepress.com A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are critical for binding to a specific target and eliciting a biological response. dovepress.comnih.gov

To design novel derivatives of this compound using this approach, the following steps would be taken:

Training Set Selection: A diverse set of sulfonamide analogues with a range of measured biological activities against a specific target would be compiled.

Conformational Analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.

Pharmacophore Hypothesis Generation: Software, such as CATALYST/HipHop, aligns the molecules and identifies common chemical features that are present in the most active compounds but absent in the inactive ones. nih.gov For this compound derivatives, a potential pharmacophore might include the two hydrophobic benzyl (B1604629) groups, the aromatic naphthalene (B1677914) ring system, and the hydrogen bond accepting oxygen atoms of the sulfonamide group. researchgate.net

Model Validation: The generated pharmacophore model is tested for its ability to distinguish active molecules from inactive ones, ensuring its predictive power. researchgate.net

Virtual Screening: The validated pharmacophore is then used as a 3D query to search large chemical databases for novel molecules that match the required features, thereby identifying potential new derivatives of this compound for synthesis and testing. nih.govresearchgate.net

Structure-based drug design (SBDD) is utilized when the 3D structure of the biological target (e.g., an enzyme or receptor), typically determined through X-ray crystallography or NMR spectroscopy, is known. semanticscholar.orgresearchgate.net This approach allows for the design of ligands that are complementary in shape and chemical properties to the target's binding site.

De novo design is a powerful SBDD technique that involves constructing a novel ligand from scratch or by assembling small molecular fragments directly within the binding pocket of the target protein. If the biological target of this compound were identified and its structure elucidated, de novo design could proceed as follows:

Binding Site Analysis: The active site of the target protein is analyzed to identify key interaction points, such as hydrophobic pockets and regions capable of forming hydrogen bonds.

Fragment Placement: Individual atoms or small molecular fragments are placed at favorable positions within the binding site. For instance, an aromatic fragment could be placed in a hydrophobic pocket that accommodates one of the benzyl groups of this compound.

Fragment Linking/Growing: The placed fragments are then computationally linked together, or a single fragment is "grown" by adding new atoms, to create a complete molecule that fits the binding site optimally. This process could involve exploring modifications to the naphthalene core or the dibenzyl substituents to improve interactions with the target.

Scoring and Optimization: The newly designed molecules are scored based on their predicted binding affinity and other properties. The most promising candidates are then selected for chemical synthesis and biological evaluation.

The table below compares the core principles and requirements of these two rational design strategies as they would apply to this compound.

| Design Approach | Core Principle | Primary Requirement | Application to this compound |

| Ligand-Based | Molecules with similar features have similar activities. | A set of active and inactive ligand molecules. nih.gov | Develop a 3D pharmacophore model from known active analogues to guide the design of new derivatives. nih.gov |

| Structure-Based | Ligands are designed to be complementary to the target's binding site. | 3D structure of the biological target protein. semanticscholar.org | Use the target's binding site structure to computationally build or modify the this compound scaffold for optimal fit and interaction. researchgate.net |

Molecular Hybridization Strategies for Multi-Target Agents

Complex diseases such as cancer, neurodegenerative disorders, and diabetes are often multifactorial, involving multiple biological pathways. nih.govnih.gov The "one molecule, one target" paradigm of drug discovery is often insufficient to treat such diseases effectively. This has led to the rise of polypharmacology and the design of multi-target-directed ligands (MTDLs)—single chemical entities engineered to interact with two or more distinct biological targets. researchgate.netnih.gov

Molecular hybridization is a prominent strategy for creating MTDLs. It involves covalently linking two or more distinct pharmacophores from different bioactive compounds into a single hybrid molecule. nih.govresearchgate.net The sulfonamide scaffold is an excellent candidate for this approach due to its proven bioactivity and synthetic tractability. researchgate.net Scientific groups have successfully created hybrid compounds by combining sulfonamides with other recognized active groups and heterocyclic structures. researchgate.net For example, hybrids of sulfonamides with quinoline (B57606), dihydropyridine, and chalcone (B49325) moieties have been developed as potential anticancer and multitarget agents for Alzheimer's disease. nih.govmdpi.comnih.gov

Applying this strategy to this compound, medicinal chemists could design novel hybrids with potential multi-target activity. The this compound moiety would serve as one pharmacophore, which could be linked to another pharmacophore known to act on a complementary disease pathway. For instance:

Hybridization with a Kinase Inhibitor: If this compound targets a specific enzyme, it could be hybridized with a known kinase inhibitor pharmacophore. The resulting molecule could simultaneously modulate two different signaling pathways implicated in cancer.

Hybridization with a Cholinesterase Inhibitor: For neurodegenerative diseases, the sulfonamide scaffold could be linked to a pharmacophore known to inhibit cholinesterases. mdpi.comnih.gov This could create a dual-action agent that addresses multiple aspects of the disease's pathology.

The design of these hybrids requires careful consideration of the linker used to connect the two pharmacophores, as its length and flexibility can significantly impact the molecule's ability to bind effectively to both targets.

Drug Repurposing Initiatives for Sulfonamide-Containing Compounds

Drug repurposing, or repositioning, is a strategy that involves identifying new therapeutic uses for existing, approved drugs that are outside the scope of the original medical indication. acs.org This approach is attractive because it can significantly reduce the time and cost of drug development, as the repurposed drug has already passed extensive safety and toxicity testing. mdpi.com

The broad spectrum of biological activities and the versatile structure of sulfonamides make them excellent candidates for drug repurposing initiatives. researchgate.netnih.govmdpi.com The interest in this area has grown as researchers seek to leverage the vast library of existing sulfonamide-based compounds for new therapeutic applications. nih.gov A notable example is the repurposing of antibacterial sulfonamides as promising antimalarial agents, where they inhibit the dihydropteroate (B1496061) synthase (DHPS) enzyme in the malaria parasite. nih.gov

In the context of this compound, if it were an existing compound with a known biological activity and safety profile, it could be a candidate for a repurposing screen. Such an initiative would involve:

Computational Screening: Using the known structure of this compound to perform molecular docking studies against a wide range of biological targets associated with different diseases.

High-Throughput Screening (HTS): Testing the compound in vitro against large panels of cell lines or enzymes to uncover new, unanticipated biological activities.

Phenotypic Screening: Evaluating the effect of the compound in disease-relevant cellular or animal models to identify potential new therapeutic effects without a preconceived hypothesis about the target.

Such efforts could reveal that this compound, or structurally similar sulfonamides, possess therapeutic potential for diseases completely unrelated to their initial intended use, opening new avenues for treatment. researchgate.net

Emerging Research Areas and Future Perspectives for N,n Dibenzylnaphthalene 2 Sulfonamide

Development of Highly Efficient and Sustainable Synthetic Methodologies for N,N-dibenzylnaphthalene-2-sulfonamide Analog Libraries

The creation of diverse chemical libraries is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds. For this compound, the development of efficient and sustainable synthetic routes to generate analog libraries is a key area of focus. Current research trends in sulfonamide synthesis can inform the development of methodologies for this specific compound.

One promising approach involves the functionalization of a core naphthalene-2-sulfonyl chloride scaffold. This can be achieved through various chemical transformations, allowing for the introduction of a wide array of substituents on both the naphthalene (B1677914) ring and the dibenzylamino group. For instance, techniques such as the Sonogashira reaction could be employed to introduce diverse functionalities, a method that has proven successful in the synthesis of other complex organic molecules. acs.org

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. This includes the use of less hazardous reagents, solvent-free reaction conditions, and catalytic methods. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can also enhance efficiency and reduce waste.

| Synthetic Strategy | Potential Application to this compound | Key Advantages |

| Parallel Synthesis | Rapid generation of a library with diverse benzyl (B1604629) and naphthalene substituents. | High-throughput screening, efficient SAR exploration. |

| Diversity-Oriented Synthesis | Creation of structurally complex and diverse analogs from a common intermediate. | Exploration of novel chemical space, identification of unexpected biological activities. |

| Flow Chemistry | Continuous and controlled synthesis of analogs with improved safety and scalability. | Enhanced reaction control, potential for automation. |

| Microwave-Assisted Synthesis | Acceleration of reaction rates for the formation of the sulfonamide bond and subsequent modifications. | Reduced reaction times, improved yields. |

Identification and Elucidation of Novel Biological Targets and Mechanisms for this compound Derivatives

A crucial aspect of developing this compound derivatives as therapeutic agents is the identification and validation of their biological targets and mechanisms of action. The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, suggesting that its derivatives could interact with a variety of biological targets. mdpi.comnih.gov

Initial research efforts would likely involve high-throughput screening of this compound analog libraries against a panel of known and novel biological targets. This could include enzymes, receptors, and protein-protein interactions implicated in various diseases. For instance, sulfonamides have shown activity as inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS) and as modulators of receptors such as the androgen receptor. nih.govresearchgate.net

Once a potential biological target is identified, further studies are necessary to elucidate the precise mechanism of action. This can involve a combination of biochemical assays, biophysical techniques, and cell-based studies. For example, if a derivative is found to inhibit an enzyme, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).

| Potential Biological Target Class | Example Target | Rationale for Investigation |

| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Many cancers overexpress VEGFR-2, making it a key target for anti-angiogenic therapy. mdpi.comnih.gov |

| Nuclear Receptors | Androgen Receptor (AR) | The AF2 region of the AR is a novel target for the development of antagonists for prostate cancer treatment. nih.gov |

| Microtubules | Tubulin | The trimethoxyphenyl moiety, which can be incorporated into sulfonamide derivatives, is a known binder to the colchicine (B1669291) site of tubulin, inhibiting its polymerization. nih.gov |

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) | This enzyme is a classic target for sulfonamide antibacterial agents. researchgate.netnih.gov |

Integration of Advanced Computational Approaches in Optimizing Sulfonamide Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new drug candidates. danaher.com For this compound, these approaches can be applied at various stages of the drug discovery pipeline.

Structure-based drug design (SBDD) can be employed when the three-dimensional structure of the biological target is known. Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to the target's active site. nih.govnih.gov This information can guide the rational design of new analogs with improved potency and selectivity. For instance, docking studies have been used to estimate the binding energy of novel sulfonamide derivatives against bacterial DHPS. researchgate.netnih.gov

In the absence of a target's crystal structure, ligand-based drug design (LBDD) methods can be utilized. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) can build predictive models based on the biological activity of a series of analogs. danaher.com These models can then be used to virtually screen new compound ideas and prioritize them for synthesis.

| Computational Method | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting the binding pose and affinity of analogs to a target protein. | Prioritization of compounds for synthesis, understanding key interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability, identification of conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized analogs. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Guiding the design of new scaffolds with desired activity. |

Future Directions in the Development of Targeted this compound Therapeutics

The future development of this compound as a therapeutic agent will likely focus on a targeted approach, aiming to maximize efficacy while minimizing off-target effects. This can be achieved through several strategies.

One promising direction is the development of multi-target drugs, where a single molecule is designed to interact with multiple biological targets involved in a disease pathway. nih.gov This can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. For example, sulfonamide derivatives have been explored as multi-target agents in cancer therapy, simultaneously inhibiting VEGFR-2 and carbonic anhydrase. mdpi.comnih.gov

Another avenue of exploration is the development of targeted drug delivery systems. This involves conjugating the this compound derivative to a targeting moiety, such as an antibody or a peptide, that specifically recognizes and binds to diseased cells. mdpi.com This approach can increase the local concentration of the drug at the site of action, thereby improving its therapeutic index.

The continued exploration of novel biological targets will also be crucial. As our understanding of disease biology deepens, new therapeutic targets are constantly being identified. The versatility of the this compound scaffold makes it an attractive starting point for the development of inhibitors against these new targets.

Q & A

Q. What are the standard synthetic routes for N,N-dibenzylnaphthalene-2-sulfonamide, and what key experimental conditions are required?

- Methodological Answer : The synthesis typically involves sequential sulfonation and benzylation steps. Key steps include:

Sulfonation : Reaction of naphthalene-2-sulfonyl chloride with benzylamines under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C).

Double Benzylation : Use of benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours.

Critical conditions include inert atmosphere (N₂/Ar), strict temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Naphthalene-2-sulfonyl chloride, benzylamine, DCM, 0–5°C | Sulfonamide formation |

| 2 | Benzyl bromide, K₂CO₃, DMF, 60–80°C | N,N-dibenzylation |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl proton signals at δ 4.2–4.5 ppm, aromatic protons at δ 6.8–8.5 ppm).

- X-ray Crystallography : Resolves steric effects of dibenzyl groups and confirms sulfonamide geometry (torsional angles between naphthalene and benzyl rings typically 60–80°) .

- Infrared (IR) Spectroscopy : S=O stretching vibrations at 1150–1350 cm⁻¹ validate sulfonamide formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance benzylation efficiency compared to non-polar solvents.

- Catalysis : Adding catalytic tetrabutylammonium iodide (TBAI) accelerates benzylation kinetics by 30–40% .

- Workup Optimization : Sequential acid-base extraction (HCl/NaHCO₃) removes unreacted benzyl halides before chromatography .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC (≥95%) and mass spectrometry.

- Assay Conditions : Standardize assay protocols (e.g., buffer pH, enzyme concentrations) to ensure reproducibility.

- Structural Confounders : Compare bioactivity across analogs (e.g., mono- vs. di-benzylated derivatives) to isolate substituent effects .

Q. What computational strategies can predict the electronic and steric effects of substituents on sulfonamide reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate steric interactions between benzyl groups and target enzymes (e.g., binding pocket occupancy <70% may reduce inhibitory activity) .

Q. How do structural modifications (e.g., halogenation) influence the biological activity of this compound analogs?

- Methodological Answer :

- Halogenation : Introducing Cl or F at the naphthalene 6-position increases binding affinity (ΔG < −8 kcal/mol) to carbonic anhydrase isoforms.

- Steric Effects : Bulkier substituents (e.g., 2-methylbenzyl) reduce membrane permeability (logP >4.5 correlates with lower cellular uptake) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystal structures of sulfonamide derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.